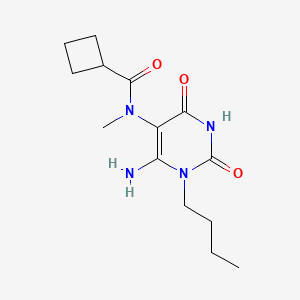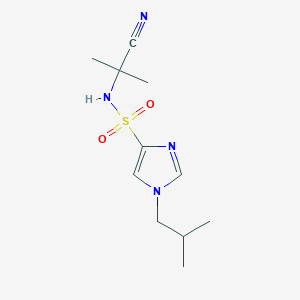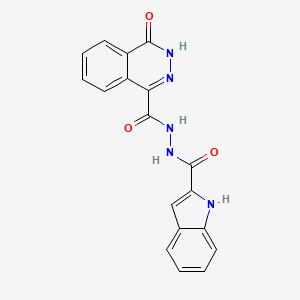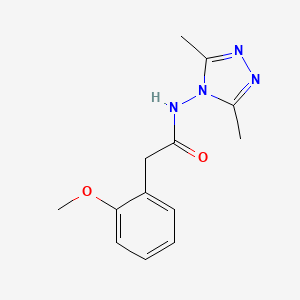![molecular formula C14H18N2O2 B7637052 Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7637052.png)
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone, also known as CPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPM belongs to the family of piperazine derivatives and has shown promising results in several scientific studies.
科学的研究の応用
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has been found to modulate the activity of several neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. It has also been shown to have anxiolytic and antidepressant effects in preclinical studies. This compound has also been investigated for its potential use as a drug candidate for the treatment of various disorders, including anxiety, depression, and Parkinson's disease.
作用機序
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone exerts its pharmacological effects by modulating the activity of various neurotransmitter receptors in the brain. It has been shown to act as a partial agonist of dopamine receptors and a potent antagonist of serotonin and norepinephrine receptors. This compound has also been found to increase the release of dopamine in the prefrontal cortex and striatum, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the reduction of oxidative stress. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
実験室実験の利点と制限
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high purity and stability, making it suitable for various scientific applications. However, this compound has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has shown promising results in several preclinical studies, and future research should focus on its potential applications in various fields. Some potential future directions for this compound research include investigating its efficacy in animal models of anxiety and depression, evaluating its safety and tolerability in humans, and exploring its potential as a drug candidate for the treatment of various disorders. Additionally, further studies should be conducted to elucidate the exact mechanism of action of this compound and to identify potential targets for its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been extensively studied for its pharmacological effects, mechanism of action, and biochemical and physiological effects. While this compound has some limitations, its advantages make it suitable for various scientific applications. Future research should focus on exploring the potential of this compound as a drug candidate for the treatment of various disorders and elucidating its exact mechanism of action.
合成法
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone can be synthesized through a multi-step process that involves the reaction of 4-hydroxybenzylamine with cyclopropylcarbonyl chloride to form the intermediate compound, which is then reacted with piperazine to yield this compound. The synthesis method has been optimized to obtain high yields and purity of this compound, making it suitable for various scientific applications.
特性
IUPAC Name |
cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13-5-3-12(4-6-13)15-7-9-16(10-8-15)14(18)11-1-2-11/h3-6,11,17H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWHYLVENNUJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677391 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B7636974.png)
![N-(2-methoxy-5-methylphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7636981.png)
![3-[(3-Methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7636988.png)

![N-(2-ethoxyphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7637001.png)
![1-(5-methylfuran-2-yl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B7637003.png)
![Azepan-1-yl-[1-(5-methoxy-3-methyl-1-benzofuran-2-carbonyl)piperidin-4-yl]methanone](/img/structure/B7637007.png)


![4-(hydroxymethyl)-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]piperidine-1-carboxamide](/img/structure/B7637032.png)
![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl (2R)-2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B7637043.png)
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7637059.png)
